An In-Depth Technical Guide to Dipyridin-2-yl Carbonate for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dipyridin-2-yl Carbonate for Researchers, Scientists, and Drug Development Professionals
Introduction: Dipyridin-2-yl carbonate (DPC) is a versatile and highly efficient coupling reagent employed in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. This stable, crystalline solid serves as a crucial tool for the formation of amide and ester bonds, facilitating the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. Its ability to activate carboxylic acids under mild conditions with high yields and straightforward purification of products makes it an attractive alternative to other coupling reagents. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of Dipyridin-2-yl carbonate, complete with detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
Dipyridin-2-yl carbonate is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1659-31-0 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.20 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90 °C | [3] |
| Purity | ≥97-98% | [2][4] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
Synthesis of Dipyridin-2-yl Carbonate
The synthesis of Dipyridin-2-yl carbonate is typically achieved through the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of Dipyridin-2-yl Carbonate
Materials:
-
2-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon/vacuum inlet is charged with 2-hydroxypyridine (2.0 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous dichloromethane is added, followed by triethylamine (2.1 equivalents).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Triphosgene (0.36 equivalents) is added portion-wise over 45 minutes, maintaining the internal temperature between 0-5 °C.[5] A positive pressure of argon should be maintained throughout the addition.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. A precipitate of triethylammonium chloride will form.[5]
-
Water is added to the reaction mixture, and it is stirred for 5 minutes.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
The crude product can be purified by recrystallization or column chromatography to afford Dipyridin-2-yl carbonate as a white crystalline solid.
Safety Precautions: Triphosgene is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Applications in Organic Synthesis
Dipyridin-2-yl carbonate is a premier coupling reagent for the formation of amide and ester bonds. Its mechanism of action involves the activation of a carboxylic acid to form a highly reactive 2-pyridyl ester intermediate, which is then readily attacked by a nucleophile (an amine or an alcohol).[7]
Amide Bond Formation (Peptide Coupling)
DPC is widely utilized in peptide synthesis due to its efficiency and the mild reaction conditions required, which helps in minimizing racemization of chiral centers.[8][9]
Experimental Protocol: General Procedure for Amide Bond Formation
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (hydrochloride salt or free base) (1.0-1.2 equivalents)
-
Dipyridin-2-yl carbonate (1.0-1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Triethylamine or Diisopropylethylamine (DIEA) (1.0-3.0 equivalents, if using an amine salt)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add Dipyridin-2-yl carbonate and a catalytic amount of DMAP.
-
The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the active ester.
-
The amine is then added to the reaction mixture. If the amine is in the form of a hydrochloride salt, a base such as triethylamine or DIEA is added to liberate the free amine.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Example of Peptide Coupling: A solution of N-Cbz-L-leucine (0.54 mmol) in dichloromethane (1.5 mL) is treated with di-2-pyridyl carbonate (0.54 mmol) and DMAP (0.043 mmol). After stirring for 2 hours, glycine ethyl ester hydrochloride (0.48 mmol) and triethylamine (0.50 mmol) in dichloromethane (1.5 mL) are added. The mixture is stirred for an additional 2 hours at room temperature. After evaporation of the solvent, the product is purified by preparative TLC to give the dipeptide in 97% yield.
Esterification
DPC is also an excellent reagent for the esterification of carboxylic acids with a wide range of alcohols, including sterically hindered ones, under mild conditions.[3]
Experimental Protocol: General Procedure for Esterification
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Alcohol (1.0-1.5 equivalents)
-
Dipyridin-2-yl carbonate (1.0-1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a flask, dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in an anhydrous solvent.
-
Add Dipyridin-2-yl carbonate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, the work-up procedure is similar to that for amide bond formation, involving aqueous washes to remove byproducts and unreacted starting materials.
-
The final ester product is isolated after drying and removal of the solvent and can be further purified if necessary.
Role in Drug Discovery and Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Dipyridin-2-yl carbonate, by facilitating the synthesis of novel amide and ester derivatives containing pyridine rings, plays a crucial role in the development of new kinase inhibitors and other therapeutic agents.[13][14] The ability to rapidly generate libraries of compounds using DPC-mediated coupling allows for efficient structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Spectroscopic Data
The structural confirmation of Dipyridin-2-yl carbonate is achieved through standard spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the protons on the two pyridine rings. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the carbonate group and the carbons of the pyridine rings. |
| IR Spectroscopy | The infrared spectrum will exhibit a characteristic strong absorption band for the C=O stretching vibration of the carbonate group. |
Note: Specific chemical shifts and absorption frequencies can be found in various chemical databases and literature sources.
Visualizations
Reaction Workflows and Signaling Pathways
To illustrate the utility and mechanistic context of Dipyridin-2-yl carbonate, the following diagrams are provided.
Conclusion
Dipyridin-2-yl carbonate stands out as a robust and versatile reagent in the synthetic chemist's toolbox. Its utility in the mild and efficient formation of amide and ester bonds makes it particularly valuable for the synthesis of complex molecules, including peptides and potential drug candidates. The straightforward reaction protocols and the importance of its products in fields like kinase inhibition underscore its significance in both academic research and the pharmaceutical industry. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this powerful reagent in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Dipyridin-2-yl carbonate | 1659-31-0 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
